Product packaging for 2-Isopropylnicotinic acid(Cat. No.:)

2-Isopropylnicotinic acid

Cat. No.: B11806167
M. Wt: 165.19 g/mol
InChI Key: CJFZDWVGTDOIBJ-UHFFFAOYSA-N
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Description

2-Isopropylnicotinic acid is a pyridinecarboxylic acid derivative of interest in synthetic organic chemistry and pharmaceutical research. While specific studies on this exact compound are limited in the public domain, its structure places it within a family of substituted nicotinic acids known for their utility as key intermediates. Related compounds, such as 2-chloro-6-isopropylnicotinic acid and 2-hydroxy-6-isopropylnicotinic acid, are well-established building blocks in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries . The isopropyl substituent on the pyridine ring can influence the compound's lipophilicity and steric properties, making it a valuable scaffold for molecular design and the development of potential bioactive compounds. Research into similar nicotinic acid derivatives has revealed a range of potential biological activities. For instance, nicotinic acid itself is a well-known lipid-modifying drug that can raise HDL cholesterol and lower triglycerides . Furthermore, studies have shown that nicotinic acid can prevent experimental liver fibrosis in animal models by attenuating the pro-oxidant process and downregulating the expression of profibrogenic mediators like TGF-β and CTGF . This suggests that research on this compound could explore similar biological pathways. The primary application of this compound is as a sophisticated synthetic intermediate. It serves as a precursor for the construction of various heterocyclic systems and is used in the preparation of potential analgesics, anti-inflammatory, and antidiarrheal agents . As a high-purity chemical, it is intended for research and development purposes only. This product is strictly for laboratory use and is not certified for human consumption, diagnostic, or therapeutic applications. Researchers are encouraged to inquire for detailed specifications, custom synthesis options, and the latest availability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B11806167 2-Isopropylnicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-propan-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO2/c1-6(2)8-7(9(11)12)4-3-5-10-8/h3-6H,1-2H3,(H,11,12)

InChI Key

CJFZDWVGTDOIBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Isopropylnicotinic Acid and Analogues

Established Synthetic Pathways for 2-Isopropylnicotinic Acid

The synthesis of this compound can be achieved through several established chemical routes, often involving the construction and subsequent functionalization of the pyridine (B92270) ring or the introduction of the isopropyl and carboxylic acid moieties onto a pre-existing pyridine scaffold.

One common strategy involves the use of a pre-functionalized pyridine derivative, such as 2-chloronicotinic acid. This key intermediate can be synthesized through various means, including the chlorination of nicotinic acid N-oxide with reagents like phosphorus oxychloride. wikipedia.orgprepchem.com Once obtained, the 2-chloro-substituent can be replaced with an isopropyl group via a transition-metal-catalyzed cross-coupling reaction, for example, using an isopropyl Grignard reagent (isopropylmagnesium bromide) in the presence of a suitable catalyst.

Another fundamental approach relies on Grignard reagents for the key bond-forming steps. A plausible and established method involves the generation of a pyridyl Grignard reagent from a corresponding halopyridine. For instance, 2-bromo-3-isopropylpyridine (B3034167) can be reacted with magnesium metal in an ether solvent to form the respective Grignard reagent. This organometallic intermediate is then carboxylated by quenching the reaction with solid carbon dioxide (dry ice), followed by an acidic workup to yield the final this compound. masterorganicchemistry.com This carboxylation of a Grignard reagent is a classic and reliable method for forming carboxylic acids. masterorganicchemistry.comorganic-chemistry.org

Alternatively, the synthesis can commence from a pyridine derivative where the alkyl side-chain is already in place. A patent describes a method for producing 2-chloronicotinic acid by the one-step oxidation of 2-chloro-3-alkyl pyridines. google.com In a specific example, 2-chloro-3-isopropyl pyridine is oxidized using ozone in the presence of an iron acetate (B1210297) catalyst to give 2-chloronicotinic acid, which would then require a subsequent step to remove the chlorine, for instance, via catalytic hydrogenation. google.com

A summary of potential established pathways is presented below.

Table 1: Established Synthetic Pathways

Starting Material Key Reagents Intermediate(s) Product
2-Bromo-3-isopropylpyridine 1. Mg, ether; 2. CO₂ (s); 3. H₃O⁺ 3-Isopropyl-2-pyridylmagnesium bromide This compound
2-Chloronicotinic acid ester Isopropylmagnesium bromide, Pd/Ni catalyst - This compound ester

Advanced Strategies for Regioselective Functionalization of Pyridine Ring Systems

The synthesis of specifically substituted pyridines like this compound is highly dependent on the ability to control the position of functionalization on the heterocyclic ring. The inherent electronic properties of the pyridine ring, including the electron-withdrawing nature of the nitrogen atom and its ability to coordinate to metal catalysts, make regioselective functionalization a significant chemical challenge. beilstein-journals.orgresearchgate.net Modern synthetic organic chemistry has developed several powerful strategies to address this.

Directed ortho-Metalation (DoM) is a robust method for achieving high regioselectivity. This strategy employs a directing group (DG) on the pyridine ring that complexes with an organolithium base (like LDA or n-BuLi) and directs deprotonation to the adjacent ortho position. harvard.edu Suitable directing groups include amides, O-carbamates, and halogens. acs.orgacs.org The resulting ortho-lithiated or magnesiated species can then be trapped with a wide range of electrophiles to install a new substituent with high precision. For example, the use of the highly hindered amide base TMPMgCl•LiCl allows for the efficient metalation of pyridines containing sensitive functional groups. harvard.edu

Transition Metal-Catalyzed C-H Functionalization represents a more atom-economical and modern approach, avoiding the need for pre-functionalized starting materials. nih.gov Catalysts based on palladium, rhodium, nickel, and other metals can activate and functionalize specific C-H bonds directly. beilstein-journals.orgrsc.org

Palladium Catalysis: Palladium catalysts have been developed for the C-3 and C-4 arylation of pyridines bearing electron-withdrawing groups, complementing other methods that favor C-2 functionalization. nih.gov

Nickel Catalysis: Cooperative Ni/Lewis acid catalytic systems have been shown to direct the C-4 alkylation of pyridines. beilstein-journals.org Furthermore, enantioselective para-C-H alkylation of pyridines with styrenes has been achieved using a chiral N-heterocyclic carbene (NHC) ligand for nickel. acs.org

Rhodium Catalysis: Rh(III) catalysts have been successfully employed for the C-3 selective alkenylation of pyridine derivatives through the hydroarylation of alkynes. rsc.org

Cross-Coupling Reactions , such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, are foundational tools for functionalizing pyridines. eie.grresearchgate.net These reactions couple a (pseudo)halopyridine with an organometallic reagent (e.g., a boronic acid or organozinc compound). However, the use of 2-pyridyl organometallics can be problematic due to instability and poor reactivity, a challenge often referred to as the "2-pyridyl problem". nih.gov

Table 2: Comparison of Advanced Functionalization Strategies

Strategy Targeted Position(s) Typical Reagents/Catalysts Key Features
Directed ortho-Metalation (DoM) ortho to Directing Group Organolithium bases (n-BuLi, LDA), DGs (Amide, Carbamate) High regioselectivity determined by DG position. harvard.eduacs.org
Pd-Catalyzed C-H Arylation C-3, C-4 Pd(OAc)₂, Carboxylic acid ligands Effective for electron-poor pyridines. nih.gov
Ni-Catalyzed C-H Alkylation C-4 Ni catalyst, Lewis acid (e.g., MAD) Selective for the C-4 position. beilstein-journals.org
Rh-Catalyzed C-H Alkenylation C-3 [RhCp*Cl₂]₂, AgSbF₆ High regioselectivity for C-3 alkenylation. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly being applied to the synthesis of heterocyclic compounds.

A notable example is the use of ozone as a clean oxidant. A patented method for synthesizing 2-chloronicotinic acid, a key precursor, utilizes the oxidation of 2-chloro-3-alkyl pyridine with ozone. This process is described as being low in cost and pollution, aligning with green chemistry ideals by replacing traditional, more hazardous oxidizing agents. google.com

Mechanochemistry offers another green alternative to traditional solvent-based reactions. A recently developed method for the C-4 regioselective alkylation of pyridines uses ball-milling to activate magnesium metal. organic-chemistry.org This solvent-free approach avoids the need for dry solvents and inert atmospheres, significantly reducing the environmental impact of the synthesis. organic-chemistry.org

Furthermore, the field of C-H activation is inherently aligned with green chemistry principles. By directly functionalizing C-H bonds, these methods increase atom economy and reduce the number of synthetic steps typically required for pre-functionalization (e.g., halogenation) and subsequent deprotection, thereby minimizing waste generation. rsc.org The use of ethanol (B145695) as a solvent in certain palladium-catalyzed Suzuki-Miyaura coupling reactions of potassium 2-pyridyl trifluoroborate also represents a step towards greener synthesis. researchgate.net

Preparation of Key Intermediates and Precursors for this compound Derivatives

The synthesis of this compound and its analogues relies on the availability of several key starting materials and intermediates.

2-Chloronicotinic acid : This is a versatile precursor. A primary route to its synthesis is the treatment of nicotinic acid-N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The reaction can be facilitated by the addition of a base like triethylamine. prepchem.com An alternative synthesis involves the oxidation of 2-chloro-3-picoline. google.com

2-Bromopyridine (B144113) : This intermediate is crucial for syntheses involving lithiation or cross-coupling reactions. It is commonly prepared from 2-aminopyridine (B139424) through a diazotization reaction, followed by bromination using a bromine source, often in the presence of HBr. wikipedia.orggoogle.com

Pyridyl Organometallic Reagents : These highly reactive intermediates are typically prepared in situ immediately before use.

2-Lithiopyridine : Formed by the reaction of 2-bromopyridine with a strong organolithium base, such as butyllithium, at low temperatures. wikipedia.org

Pyridylmagnesium Halides (Grignard Reagents) : These are generated by reacting a bromopyridine with magnesium metal. The reaction can sometimes be sluggish and may require an initiator or auxiliary reagent, such as ethyl bromide, to proceed effectively. researchgate.net

Table 3: Synthesis of Key Precursors

Precursor Starting Material Key Reagents Typical Conditions
2-Chloronicotinic acid Nicotinic acid N-oxide POCl₃, Triethylamine Heating at 100°C. prepchem.com
2-Bromopyridine 2-Aminopyridine NaNO₂, HBr, Br₂ Diazotization followed by bromination. google.com
2-Lithiopyridine 2-Bromopyridine Butyllithium Ethereal solvent, low temperature (e.g., -78°C). wikipedia.org

Synthetic Routes to Diverse this compound Derivatives

Starting from this compound or its simple esters, a variety of derivatives can be synthesized through standard organic transformations.

Esterification : The carboxylic acid can be readily converted into its corresponding esters, such as methyl or ethyl 2-isopropylnicotinate. This is typically achieved by reacting the acid with the appropriate alcohol (methanol or ethanol) under acidic catalysis.

Amide Formation : The synthesis of amides from the carboxylic acid is a common derivatization. This generally involves activating the carboxylic acid, for example by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.

Further Ring Functionalization : The pyridine ring of this compound or its esters can be subjected to further functionalization. For instance, electrophilic aromatic substitution reactions like halogenation could potentially introduce substituents onto the ring, leading to compounds such as 5,6-dichloro-2-isopropylnicotinic acid. The specific conditions would determine the regiochemical outcome of such transformations.

Advanced Coupling Reactions : More complex derivatives can be accessed using modern catalytic methods. For example, a ruthenium(II)-based catalytic system has been shown to synthesize polyheteroarylated 2-pyridones starting from substituted 2-bromopyridines, indicating that the pyridine core can serve as a scaffold for constructing complex molecular architectures. mdpi.com

Role As a Chemical Building Block in Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Scaffolds

The synthesis of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in bioactive compounds and functional materials. mdpi.com 2-Isopropylnicotinic acid and its derivatives can serve as precursors for the assembly of such frameworks. The pyridine (B92270) nitrogen and the carboxylic acid group provide reactive sites for cyclization and condensation reactions.

For instance, amino acids are often used to build fused heterocyclic frameworks. mdpi.com Similarly, the structure of this compound can be envisioned as a component in the formation of fused ring systems. The construction of complex scaffolds can be achieved through various synthetic strategies, including dearomative cycloadditions which convert flat aromatic compounds into three-dimensional structures. rsc.org Sequential reactions, such as those involving aminoalkynes and carbonyls, demonstrate how building blocks are assembled step-by-step into complex polyheterocyclic systems, sometimes catalyzed by metals like indium or gold. nih.gov

Application in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. organic-chemistry.orgresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. organic-chemistry.org Cascade reactions, also known as domino reactions, involve at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot. wikipedia.org

While direct examples involving this compound in complex MCRs like the Ugi or Passerini reactions are not prominently documented in the provided results, the principles of these reactions are illustrative. For example, isocyanide-based MCRs are widely used for synthesizing heterocycles. researchgate.net Carboxylic acids are key components in these reactions. The Groebke–Blackburn–Bienaymé (GBB) reaction, another important MCR, synthesizes imidazo[1,2-a]pyridines and can be followed by further modifications to create fused isoquinolinones. beilstein-journals.org Copper(II) triflate is a notable catalyst for various MCRs that produce heterocyclic compounds. beilstein-journals.org The functional groups of this compound make it a potential candidate for inclusion in such synthetic strategies to create novel, complex molecular architectures.

Integration into Catalyst and Ligand Design for Organic Transformations

The development of novel catalysts is crucial for advancing sustainable organic synthesis. researchgate.net Ligands, which are molecules that bind to a central metal atom, play a critical role in determining a catalyst's activity and selectivity. uwo.ca The design of these ligands often incorporates specific structural motifs to influence the steric and electronic environment of the metal center. scienceopen.com

This compound, with its pyridine nitrogen capable of coordinating to metals and a carboxylic acid group that can be modified, presents a scaffold that could be integrated into ligand design. For example, bifunctional catalysts, which contain both a metal-binding site and another functional group to interact with a substrate, are of significant interest. nus.edu.sg Research has shown that amino acid-derived structures can be effective in creating such catalysts. nus.edu.sg The pyridine and carboxylic acid moieties of this compound offer two distinct points for interaction, making it a candidate for the development of novel ligands for various catalytic transformations, including asymmetric synthesis, cross-coupling reactions, and C-H activation. researchgate.netdiva-portal.org

Precursor in Materials Science and Polymer Chemistry

In materials science, organic molecules are used as building blocks for creating materials with specific properties, such as polymers and metal-organic frameworks (MOFs). nih.govrsc.org

Metal-Organic Frameworks (MOFs)

MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.gov The carboxylic acid group of this compound is a classic functional group used for linking to metal centers to form MOFs. The structure of the organic linker dictates the resulting pore size and chemical environment within the MOF. researchgate.net Various synthetic methods are employed to create MOFs, including solvothermal/hydrothermal synthesis, where the components are heated in a solvent, and mechanochemical synthesis, which involves grinding the components together. ossila.com The properties of MOFs, such as high porosity and large surface area, make them suitable for applications like gas storage and catalysis. nih.gov

Table 1: Synthetic Methods for Metal-Organic Frameworks (MOFs)
Synthetic MethodDescriptionKey Advantages
Solvothermal/HydrothermalMetal salts and organic linkers are dissolved and heated in a solvent to induce crystallization. ossila.comMost common method for MOF synthesis. ossila.com
MechanochemicalMetal salts and organic linkers are milled or ground together, often with minimal or no solvent. ossila.comEnvironmentally friendly, scalable, and efficient. ossila.com
ElectrochemicalA current is applied through an electrolyte solution containing the organic linkers, with the metal ion provided by anodic dissolution. nih.govMilder reaction temperatures and rapid synthesis. nih.gov
SonochemicalUltrasound is used to induce cavitation, creating localized high temperature and pressure spots that drive the reaction. ossila.comCan replace classic solvothermal methods. ossila.com

Polymer Chemistry

Carboxylic acids and their derivatives are fundamental monomers in polymer chemistry. Itaconic acid, for example, is a bio-based dicarboxylic acid used to synthesize polyesters and other copolymers. uni-freiburg.dersc.org The polymerization of functional monomers can lead to polymers with specific applications. mdpi.comscispace.com For instance, polymers containing pyridine groups have been investigated for their fluorescence and antimicrobial properties. mdpi.com

Investigations in Medicinal Chemistry Research and Chemical Biology Excluding Clinical Applications

Rational Design of Ligands Based on the 2-Isopropylnicotinic Acid Scaffold

Rational drug design is a process that leverages the knowledge of a biological target's structure and function to create new medications. researchgate.netbbau.ac.in This approach is fundamental in developing ligands based on the this compound scaffold. The process often begins with identifying a biological target, such as an enzyme or receptor, that is implicated in a disease process. researchgate.net

The design of novel molecules often involves computational methods to predict how a ligand will interact with its target. nih.gov Techniques like virtual screening and molecular docking are employed to assess the binding affinity and mode of interaction of potential derivatives. nih.govopenmedicinalchemistryjournal.com For the this compound scaffold, this would involve designing modifications to the isopropyl group, the carboxylic acid moiety, or the pyridine (B92270) ring to enhance interactions with the target's binding site. mdpi.com The goal is to design molecules that are complementary in shape and charge to the biomolecular target, thereby ensuring a strong and specific binding. researchgate.net For instance, the introduction of different functional groups can be guided by in silico modeling to predict their impact on binding affinity and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. rsc.orgresearchgate.net These studies involve synthesizing a series of analogs of a lead compound, such as this compound, and evaluating their biological effects. rsc.orgrsc.org

In the context of nicotinic acid derivatives, SAR studies have revealed key structural features that determine their activity. For example, modifications to the carboxylic acid group, such as esterification, can lead to a complete loss of biological activity, indicating its importance for interaction with the target, possibly through hydrogen bonding or salt bridge formation. mdpi.com Similarly, the nature and position of substituents on the pyridine ring can significantly influence potency and selectivity. Studies on related pyrazinoic acid analogs have shown that alkylamino-group substitutions at specific positions can enhance antimicrobial activity. researchgate.net

The size and nature of the substituent at the 2-position of the nicotinic acid ring, in this case, the isopropyl group, is also a critical determinant of activity. Varying the size of a cyclic analog of an isopropyl derivative has been shown to increase biological activity with ring size. mdpi.com

A summary of SAR findings for various nicotinic acid derivatives is presented in the table below.

Compound ClassKey Structural FeatureImpact on ActivityReference
Nicotinic Acid AnalogsEsterification of carboxylic acidLoss of biological activity mdpi.com
Pyrazinoic Acid AnalogsAlkylamino substitution at positions 3 and 55 to 10-fold increase in potency researchgate.net
Cyclic Isopropyl AnalogsIncreasing ring sizeIncreased biological activity mdpi.com
Thionicotinic Acid Analogs2-(1-adamantylthio) substituentPotent vasorelaxant and antioxidant mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach quantifies the physicochemical properties of a drug and correlates them with its biological effect. researchgate.net

The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors (physicochemical properties), and the application of statistical methods to build a predictive model. researchgate.net For nicotinic acid derivatives, QSAR studies have been employed to predict their inhibitory activity against various enzymes. researchgate.net These models often highlight the importance of topological, electronic, and hydrophobic parameters in determining the biological activity. researchgate.net

For example, a QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) emphasized the role of topological and hydrophobic descriptors in predicting inhibitory activity. researchgate.net The statistical significance of these models, often evaluated by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), indicates their predictive power. researchgate.net

Mechanistic SAR studies aim to understand the underlying molecular mechanisms by which structural modifications affect biological activity. These investigations are typically conducted using in vitro biological systems, such as isolated enzymes or cells. nih.gov

For derivatives of nicotinic acid, in vitro assays are used to determine how changes in the molecular structure affect interactions with specific biological targets. For instance, studies on pyrazinoic acid analogs, which are structurally similar to nicotinic acid derivatives, have used in vitro whole-cell antimycobacterial activity assays and isothermal titration calorimetry to evaluate binding affinity towards the target enzyme PanD. researchgate.net Such studies have revealed that specific substitutions can significantly enhance potency. researchgate.net

In another example, the anti-inflammatory activity of oleanolic acid indole (B1671886) derivatives was evaluated using a lipopolysaccharide (LPS)-induced BV2 cell inflammation model. nih.gov This allowed for the elucidation of the mechanism of action, which involved the inhibition of pro-inflammatory cytokines and the modulation of specific signaling pathways. nih.gov

Exploration of Biological Target Interactions in In Vitro and Ex Vivo Models

Understanding how a compound interacts with its biological target is a cornerstone of drug discovery. In vitro and ex vivo models are invaluable tools for these investigations, allowing for the detailed study of enzyme modulation, inhibition kinetics, and receptor binding.

Many drugs exert their effects by modulating the activity of enzymes. nih.gov Enzyme inhibition studies are therefore critical for characterizing the potency and mechanism of action of potential drug candidates. nih.gov Nicotinic acid derivatives have been investigated as inhibitors of various enzymes.

A study on novel nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase for type 2 diabetes treatment found that several compounds exhibited micromolar inhibition. nih.gov Mechanistic studies revealed a noncompetitive inhibition mechanism for the most promising compounds. nih.gov

The potency of an enzyme inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below summarizes the inhibitory activities of some nicotinic acid derivatives against different enzymes.

DerivativeTarget EnzymeIC50 / KiInhibition MechanismReference
Nicotinic Acid Derivative 8α-amylaseIC50 = 20.5 µMNoncompetitive nih.gov
Nicotinic Acid Derivative 44α-amylaseIC50 = 58.1 µMNoncompetitive nih.gov
Nicotinic Acid Derivative 35α-glucosidaseIC50 = 32.9 µMNoncompetitive nih.gov
Nicotinic Acid Derivative 39α-glucosidaseIC50 = 26.4 µMNoncompetitive nih.gov
FK866 (Nicotinamide analog)Nicotinamide Phosphoribosyltransferase (NAPRT)Ki = 0.4 nM (enzyme/substrate complex), Ki' = 0.3 nM (free enzyme)Noncompetitive aacrjournals.org

Many drugs act by binding to specific receptors on the surface of or within cells. Receptor binding assays are used to determine the affinity and selectivity of a compound for its target receptor. nih.govacs.org These assays often use radiolabeled ligands to measure the displacement of the ligand by the test compound. nih.govacs.org

Studies on nicotinic acid analogs have explored their binding to various receptors. For example, analogs of the nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) antagonist Ned-19 were synthesized and tested for their binding to the NAADP receptor. nih.govresearchgate.net These studies helped to elucidate the presence of two distinct binding sites on the receptor. nih.govresearchgate.net

The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from binding assays. The following table presents binding affinity data for some nicotinic acid analogs.

CompoundTarget ReceptorKi (nM)Reference
Nicotinic Acid Analog 7aα4β2-nAChRs< 1 acs.org
Nicotinic Acid Analog 8aα4β2-nAChRs< 1 acs.org
Biphenyl Anthranilic Acid Analog 6gHCA2 Receptor75 universiteitleiden.nl
Biphenyl Anthranilic Acid Analog 6zHCA2 Receptor108 universiteitleiden.nl
Ned-19 (NAADP antagonist analog)NAADP ReceptorIC50 = 4 µM researchgate.net

Cellular and Subcellular Pathway Investigations

Research into the biological activities of this compound has pointed towards its potential interaction with key cellular signaling pathways, particularly those involved in platelet aggregation. While detailed, peer-reviewed in vitro studies specifically on this compound are not extensively available in the public domain, patent literature provides insights into its investigated role as a modulator of the P2Y12 receptor. google.com

The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) located on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a cascade of intracellular events that are central to platelet activation and aggregation, a fundamental process in thrombosis. nih.gov The signaling pathway initiated by P2Y12 activation is complex, involving the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the activation of phosphatidylinositol 3-kinase (PI3K). These events culminate in the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation. nih.govwfh.org

A patent for pyridine analogues has identified compounds, including the ethyl ester of this compound, as potential inhibitors of the P2Y12 receptor. google.com The stated utility of these compounds is as anti-thrombotic agents, which directly correlates with the inhibition of platelet aggregation. google.com The investigation of such compounds in this context suggests a mechanism of action that involves interference with the P2Y12 signaling cascade.

Inhibitors of the P2Y12 receptor are a well-established class of antiplatelet drugs. By blocking the receptor, these agents prevent ADP-induced platelet activation and aggregation, thereby reducing the risk of thrombotic events. jmchemsci.com The inclusion of this compound derivatives in a patent for P2Y12 inhibitors suggests that this compound has been a subject of research for its potential to modulate this specific cellular pathway. google.com

Investigated Pathway Receptor Target Cellular Process Potential Effect of this compound Source
Platelet AggregationP2Y12 ReceptorADP-mediated platelet activationInhibition of receptor activity, leading to anti-thrombotic effects google.com

Further research in the form of peer-reviewed in vitro and in vivo studies would be necessary to fully elucidate the specific interactions of this compound with the P2Y12 receptor and its downstream signaling components. Such studies would involve techniques like radioligand binding assays to determine binding affinity, and platelet aggregometry to measure the functional effect on platelet aggregation in response to ADP. nih.govtestcatalog.org

Computational Approaches to Ligand Discovery and Optimization

While specific computational studies focusing exclusively on this compound are not widely published, the broader class of nicotinic acid and pyridine carboxylic acid derivatives is a subject of significant interest in computational medicinal chemistry. tandfonline.comresearchgate.nettandfonline.comresearchgate.netmdpi.comnih.govdovepress.comnih.govresearchgate.net These computational approaches are instrumental in the discovery of new ligands and the optimization of their properties for therapeutic applications.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. For derivatives of pyridine carboxylic acid, docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as dipeptidyl peptidase IV (DPP IV) and cyclooxygenase (COX). tandfonline.comresearchgate.net In a typical docking study, a 3D model of the target protein is used to create a virtual binding site, into which the ligand is placed in various conformations. A scoring function then estimates the binding energy for each pose, allowing researchers to identify the most likely binding mode and rank potential ligands. researchgate.nettandfonline.com

Another powerful computational tool is Density Functional Theory (DFT), which is used to calculate the electronic structure of molecules. DFT studies on nicotinic acid derivatives have been used to understand their chemical reactivity, stability, and the nature of their interactions with other molecules. tandfonline.comresearchgate.net These calculations can provide insights into properties such as the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding and predicting chemical behavior. tandfonline.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. These simulations can reveal the stability of the binding pose predicted by docking and highlight key interactions that are maintained throughout the simulation. For nicotinic acid derivatives, MD simulations have been used to assess the stability of their complexes with target proteins. tandfonline.comnih.gov

The table below summarizes the application of computational methods to nicotinic acid and related pyridine carboxylic acid derivatives, illustrating the types of investigations that could be applied to this compound.

Computational Method Application to Nicotinic Acid/Pyridine Carboxylic Acid Derivatives Insights Gained Source
Molecular DockingPrediction of binding modes and affinities to enzyme targets (e.g., DPP IV, COX)Identification of key binding interactions and potential inhibitory activity researchgate.nettandfonline.comresearchgate.net
Density Functional Theory (DFT)Calculation of electronic structure, reactivity, and stabilityUnderstanding of chemical properties and interaction mechanisms tandfonline.comresearchgate.net
Molecular Dynamics (MD) SimulationsAssessment of the stability of ligand-protein complexes over timeConfirmation of stable binding and identification of persistent interactions tandfonline.comnih.gov

These computational techniques are integral to modern drug discovery, enabling the rational design and optimization of new drug candidates. While specific published data on the computational analysis of this compound is scarce, the established use of these methods for similar compounds underscores their potential for investigating its medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-Isopropylnicotinic acid by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the isopropyl group. The aromatic region would likely show three signals for the protons at positions 4, 5, and 6 of the pyridine ring. Their chemical shifts and coupling patterns (doublets or doublet of doublets) would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating isopropyl group. The isopropyl group would present as a septet for the single methine proton and a doublet for the six equivalent methyl protons, a characteristic pattern resulting from spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, this would include signals for the six carbons of the pyridine ring and the two distinct carbons of the isopropyl group (methine and methyl). The chemical shifts of the pyridine ring carbons are influenced by the substituents, with the carbon bearing the carboxylic acid group appearing at a characteristic downfield shift. oregonstate.educompoundchem.combhu.ac.inuoi.gr The quaternary carbon attached to the isopropyl group and the carbonyl carbon of the acid would also be identifiable, though the latter may show a weaker signal. oregonstate.educompoundchem.combhu.ac.inuoi.gr Two-dimensional NMR techniques, such as HSQC, can be employed to definitively correlate each proton with its directly attached carbon atom. hmdb.ca

Predicted ¹H and ¹³C NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-~160-165
Pyridine C3-~135-140
Pyridine C4~7.8-8.2 (d)~138-142
Pyridine C5~7.2-7.6 (dd)~120-125
Pyridine C6~8.5-8.9 (d)~150-155
Carboxyl COOH~10-13 (s, broad)~165-170
Isopropyl CH~3.0-3.5 (septet)~30-35
Isopropyl CH₃~1.2-1.5 (d)~20-25

Note: Predicted values are based on typical chemical shifts for substituted pyridines and isopropyl groups. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M+) in the mass spectrum would confirm the compound's molecular weight.

The fragmentation of this compound is expected to follow predictable pathways based on its functional groups. libretexts.orglibretexts.orgchemguide.co.ukscienceready.com.au Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). libretexts.org The isopropyl group can undergo cleavage, leading to the loss of a methyl radical (M-15) or a propyl fragment. The stability of the resulting carbocations and radical species influences the relative abundance of the fragment ions. libretexts.orgchemguide.co.uk The pyridine ring itself is relatively stable and may remain intact as a significant fragment. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Expected Fragmentation Pathways for this compound

Fragment Ionm/z (relative to Molecular Ion)Description
[M]+MMolecular Ion
[M-CH₃]+M-15Loss of a methyl radical from the isopropyl group
[M-OH]+M-17Loss of a hydroxyl radical from the carboxylic acid group
[M-C₃H₇]+M-43Loss of the isopropyl radical
[M-COOH]+M-45Loss of the carboxyl group

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. These techniques probe the vibrational modes of the molecule, providing a characteristic fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, a result of intermolecular hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. The C-O stretching and O-H bending vibrations would also be present. The aromatic pyridine ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The isopropyl group would show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1385 cm⁻¹ (a characteristic doublet for the gem-dimethyl group).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govjocpr.com The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. The C=O stretching vibration is also observable. Raman spectroscopy can be particularly useful for studying the solid-state structure and polymorphism of the compound. researchgate.netresearchgate.net

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1725
Pyridine RingC-H stretch>3000
Pyridine RingC=C, C=N stretch1400-1600
Isopropyl GroupC-H stretch<3000
Isopropyl GroupC-H bend~1370-1385 (doublet)

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule, which are characteristic of its chromophores. The primary chromophore in this compound is the substituted pyridine ring.

The UV-Vis spectrum of nicotinic acid in an acidic solution typically shows two main absorption bands. starna.comsielc.com One is a high-energy π → π* transition occurring at a shorter wavelength, and the other is a lower-energy n → π* transition at a longer wavelength. The presence of the isopropyl group at the 2-position is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinic acid due to its electron-donating nature. The position of the absorption maxima can also be influenced by the pH of the solution, as protonation of the pyridine nitrogen can affect the electronic structure of the chromophore. sielc.com

Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λmax (nm)
π → π~210-220
n → π~260-270

Note: Values are based on data for nicotinic acid and are subject to solvent and pH effects.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

A reverse-phase HPLC (RP-HPLC) method would be effective for the analysis of this compound. sielc.comsielc.comresearchgate.netnih.govresearchgate.net In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.comsielc.com Detection can be achieved using a UV detector set at one of the compound's absorption maxima. sielc.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. Gas chromatography (GC) could also be employed, potentially after derivatization of the carboxylic acid group to a more volatile ester, for purity assessment, especially for volatile impurities. mdpi.com

Computational Chemistry and Theoretical Studies of 2 Isopropylnicotinic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scirp.orgscirp.orgresearchgate.net By calculating the electron density, DFT can accurately predict various molecular properties, including geometric structures and energies. dergipark.org.tr For molecules like 2-isopropylnicotinic acid, DFT is instrumental in understanding its stability, reactivity, and electronic characteristics.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. dergipark.org.tr From this optimized structure, a wealth of information can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. dergipark.org.trnepjol.infoepstem.net

Furthermore, DFT is used to calculate global reactivity descriptors, which provide insight into the chemical behavior of the molecule. These descriptors are derived from the HOMO and LUMO energies and include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. nepjol.inforesearchgate.net

Chemical Hardness (η): Indicates resistance to change in electron distribution. nepjol.inforesearchgate.net

Softness (S): The reciprocal of hardness, representing the molecule's polarizability. nepjol.inforesearchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nepjol.inforesearchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction in chemical reactions. nepjol.inforesearchgate.net For instance, in nicotinic acid derivatives, the nitrogen and oxygen atoms are typically identified as nucleophilic centers. dergipark.org.trnepjol.info

Below is a table illustrating the typical electronic properties calculated using DFT for nicotinic acid, which serves as a proxy for understanding this compound.

PropertyCalculated Value (eV)Description
HOMO Energy-7.546Energy of the highest occupied molecular orbital
LUMO Energy-2.148Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)5.398Indicator of chemical stability and reactivity nepjol.info
Electronegativity (χ)4.847Ability to attract electrons nepjol.inforesearchgate.net
Chemical Hardness (η)2.700Resistance to deformation of electron cloud nepjol.inforesearchgate.net
Chemical Potential (μ)-4.847Tendency to donate or accept electrons nepjol.inforesearchgate.net
Electrophilicity Index (ω)4.351Capacity to accept electrons nepjol.inforesearchgate.net

Table based on DFT B3LYP/6-311++G(d,p) calculations for nicotinic acid. Data sourced from reference nepjol.inforesearchgate.net.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds associated with its isopropyl and carboxylic acid groups, MD simulations are essential for exploring its conformational landscape. nih.gov These simulations provide insights into the preferred shapes (conformers) of the molecule in different environments, such as in a vacuum or in solution. mdpi.comnih.gov

An MD simulation solves Newton's equations of motion for a system of atoms, resulting in a trajectory that describes how the positions and velocities of the atoms evolve. This allows researchers to observe how the molecule folds, rotates, and interacts with its surroundings. mdpi.com Key aspects of conformational analysis for this compound would involve studying the dihedral angles of the isopropyl group relative to the pyridine (B92270) ring and the orientation of the carboxylic acid group. nih.gov

The results of MD simulations can be used to generate a free energy landscape, which maps the stability of different conformations. The deeper valleys on this landscape correspond to the most stable and thus most probable conformations of the molecule.

Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. schrodinger.com For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. jocpr.comresearchgate.net The calculated spectrum can be compared with experimental results to assign specific vibrational modes to the observed peaks. jocpr.com Studies on nicotinic acid and its derivatives have demonstrated good agreement between DFT-calculated and experimentally recorded vibrational frequencies. jocpr.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C) can be predicted computationally. schrodinger.com These predictions are highly sensitive to the molecule's geometry and electronic environment, making them useful for distinguishing between different isomers or conformers. nih.gov

Beyond spectroscopy, computational methods are crucial for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the rate of the reaction. For a molecule like this compound, theoretical studies could investigate reactions such as esterification of the carboxylic acid group or electrophilic substitution on the pyridine ring, providing a detailed, atomistic understanding of the process that is often inaccessible through experimental means alone.

Spectroscopic TechniquePredicted ParametersApplication
Infrared (IR) SpectroscopyVibrational Frequencies, IntensitiesIdentification of functional groups (e.g., C=O, O-H, C-N) and confirmation of molecular structure. jocpr.comresearchgate.net
Raman SpectroscopyVibrational Frequencies, Raman ActivitiesComplements IR spectroscopy, particularly for symmetric vibrations and skeletal modes of the pyridine ring. jocpr.com
Nuclear Magnetic Resonance (NMR)Chemical Shifts (¹H, ¹³C), Coupling ConstantsElucidation of the connectivity and 3D structure of the molecule in solution. nih.govyoutube.com

Virtual Screening and De Novo Design of Novel Analogues

The scaffold of nicotinic acid and its derivatives is significant in medicinal chemistry, making it a valuable starting point for the discovery of new therapeutic agents. nih.govnih.govnih.gov Computational techniques like virtual screening and de novo design are central to this process. nih.govresearchgate.netmdpi.com

Virtual Screening (VS) is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. mdpi.comfrontiersin.org If this compound were identified as a "hit" compound with desirable biological activity, it could be used as a template in a ligand-based virtual screening campaign. mdpi.com In this approach, algorithms would search for other molecules in the database that have a similar shape, size, and electrostatic properties, with the hypothesis that similar molecules may exhibit similar biological activity. nih.gov Structure-based virtual screening, alternatively, uses the 3D structure of the biological target to "dock" candidate molecules into the binding site and predict their binding affinity. mdpi.com

De Novo Design is an even more creative computational approach. Instead of searching existing libraries, de novo design algorithms build new molecules from scratch. researchgate.net Starting with a defined binding pocket of a target protein, these methods can piece together atoms and molecular fragments to generate novel chemical structures that are predicted to have high affinity and specificity for the target. The nicotinic acid framework could be used as a core fragment or starting point in such a design process, with the algorithm exploring different substitutions—like the isopropyl group at position 2—to optimize interactions with the target. nih.gov These in silico methods dramatically accelerate the early stages of drug discovery by prioritizing which novel analogues should be synthesized and tested in the laboratory. researchgate.net

Future Perspectives and Research Opportunities

Advancements in Asymmetric Synthesis of Chiral Derivatives

The development of stereochemically pure chiral molecules is a cornerstone of modern pharmacology and materials science. nih.gov For derivatives of 2-isopropylnicotinic acid, the creation of specific enantiomers or diastereomers is crucial, as different stereoisomers can exhibit vastly different biological activities and physical properties. nih.gov Future advancements in the asymmetric synthesis of chiral this compound derivatives are poised to move beyond classical resolution techniques towards more efficient and selective methodologies.

Key research directions include the development of novel chiral auxiliaries. A chiral auxiliary is an optically active compound that can be temporarily incorporated into the this compound structure to guide the stereoselective formation of a new chiral center. ddugu.ac.inrsc.org After the desired stereochemistry is achieved, the auxiliary is removed. Research is focused on designing auxiliaries that offer high diastereoselectivity, are easily attached and removed, and can be recovered and reused, aligning with principles of efficiency and sustainability.

Another significant area is the advancement of asymmetric catalysis. This approach utilizes chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to produce an excess of one enantiomer from a prochiral substrate. ddugu.ac.in For this compound derivatives, this could involve, for example, the asymmetric hydrogenation of a precursor to establish a chiral center. The goal is to develop highly enantioselective catalysts that are effective in small quantities, reducing costs and potential contamination of the final product. ddugu.ac.in

Furthermore, the "chiral pool" synthesis strategy remains a viable and important approach. ddugu.ac.in This method utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. ddugu.ac.in By incorporating these molecules into the synthesis of this compound derivatives, their inherent chirality can be transferred to the target molecule. Future work will likely focus on expanding the library of accessible chiral building blocks and designing innovative synthetic routes to integrate them with the nicotinic acid framework.

Expanding Applications in Green and Sustainable Chemistry

The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes to minimize environmental impact. pfizer.com For this compound and its derivatives, future research will focus on integrating these principles throughout their lifecycle, from synthesis to application.

A primary area of development is the use of biocatalysis for synthesis. nih.gov Employing enzymes or whole-cell systems to produce nicotinic acid derivatives offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of water as a solvent, which reduces the need for volatile organic compounds. nih.gov Future research will aim to discover or engineer novel enzymes with enhanced stability and catalytic efficiency specifically for substrates like this compound.

Another key aspect is the implementation of greener synthetic methodologies. This includes maximizing atom economy, where the goal is to incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. mdpi.com The use of renewable feedstocks, derived from biomass rather than petroleum, is also a critical goal. researchgate.net Research into converting bio-based platform chemicals into the pyridine (B92270) ring structure of nicotinic acid is an active area of investigation. mdpi.com Additionally, minimizing the use of protecting groups and other derivatization steps in synthetic routes can significantly reduce waste and energy consumption. researchgate.net

The development and use of safer, environmentally benign solvents is another pillar of green chemistry. pfizer.com Efforts are underway to replace hazardous solvents with alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. The selection of the most appropriate and sustainable solvent system is integral to reducing the environmental footprint of producing this compound derivatives. mdpi.com

Interdisciplinary Research with Emerging Fields in Chemical Biology

The intersection of chemistry and biology provides fertile ground for new discoveries, and this compound derivatives are well-positioned to serve as valuable tools in chemical biology. Their structural backbone, derived from nicotinic acid (a form of vitamin B3), suggests a potential for interaction with various biological systems.

One promising area is the development of chemical probes to study biological processes. Derivatives of this compound can be functionalized with reporter tags, such as fluorescent molecules or biotin, to track their localization and interaction with biomolecules within cells. For instance, modified versions could be used in techniques like RNA-pulldown assays to isolate and identify specific RNA sequences that interact with the compound. rsc.org This allows researchers to elucidate the compound's mechanism of action and identify novel biological targets.

In the context of drug discovery, the nicotinamide/nicotinic acid scaffold is a key feature in many inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in cancer angiogenesis. mdpi.com Interdisciplinary research combining organic synthesis, computational modeling, and molecular biology will be essential to design and evaluate novel this compound derivatives as potential therapeutic agents. By modifying the isopropyl group and other positions on the pyridine ring, researchers can fine-tune the compound's selectivity and affinity for specific biological targets, such as G-protein coupled receptors or enzymes. mdpi.comresearchgate.net

Furthermore, these derivatives could be incorporated into larger molecular structures, such as peptide nucleic acids (PNAs), to modulate their properties. rsc.org The unique steric and electronic contributions of the this compound moiety could influence the binding affinity and specificity of these synthetic molecules for their target DNA or RNA sequences, opening up new avenues in diagnostics and gene-targeting therapies.

Challenges and Future Directions in Computational Compound Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science, enabling the rational design of new compounds with desired properties. researchgate.net For derivatives of this compound, computational approaches can predict biological activity, optimize synthetic pathways, and elucidate mechanisms of action.

A significant challenge lies in the accuracy of predictive models. The development of robust and reliable computational methods is an ongoing effort. Techniques like Density Functional Theory (DFT) can be used to examine the electronic structure and reactivity of this compound derivatives, providing insights that can guide their synthesis and application. mdpi.comresearchgate.net Molecular docking studies are crucial for predicting how these molecules will bind to target proteins, such as enzymes or receptors. mdpi.commdpi.com The future direction is to improve the scoring functions and force fields used in these simulations to better account for factors like protein flexibility and solvation effects, thereby increasing the accuracy of binding affinity predictions.

Another challenge is navigating the vast chemical space of possible derivatives. Computational tools can be used to generate virtual libraries of this compound analogs and screen them for potential activity against various targets. However, efficiently exploring this space requires sophisticated algorithms and significant computational resources. Machine learning and artificial intelligence are emerging as powerful tools to accelerate this process by learning from existing data to predict the properties of new, untested compounds.

Finally, ensuring the reliability and reproducibility of computational data is paramount. As highlighted by retractions of studies in related fields due to data integrity concerns, it is critical to adhere to rigorous standards for computational work. nih.govrsc.org Future directions will involve the development of standardized protocols and platforms for sharing computational data and workflows, fostering greater transparency and collaboration within the scientific community. This will be essential for building confidence in the findings and accelerating the design of novel this compound derivatives.

Q & A

Q. What are the established methodologies for synthesizing and characterizing 2-Isopropylnicotinic acid?

  • Methodological Answer : Synthesis typically involves nicotinic acid derivatives with isopropyl group introduction via alkylation or condensation reactions. Characterization requires:
  • Purity Assessment : Use HPLC or GC-MS to verify chemical purity, referencing retention times against standards .
  • Structural Confirmation : Employ 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy to confirm functional groups and molecular structure. For novel compounds, elemental analysis (C, H, N) is critical to validate empirical formulas .
  • Thermal Stability : Measure melting points (e.g., 295–297°C for analogous compounds) using differential scanning calorimetry (DSC) .

Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Detailed Protocols : Document synthesis steps, solvent systems, and purification methods (e.g., recrystallization solvents, column chromatography conditions) .
  • Batch Consistency : Replicate experiments across multiple batches to assess yield variability. Report mean yields with standard deviations.
  • Reference Standards : Use commercially available analogs (e.g., 2-Aminonicotinic acid) as controls for spectroscopic comparisons .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Extraction : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using polar solvents like methanol/water mixtures.
  • Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Calibrate with spiked matrices to account for matrix effects .
  • Validation : Assess recovery rates (≥80%), limit of detection (LOD < 1 ng/mL), and intra-day/inter-day precision (RSD < 15%) .

Q. How can researchers validate the identity of this compound in complex mixtures?

  • Methodological Answer :
  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Compare retention times with authentic samples .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and isotopic patterns. Match experimental mass with theoretical values (e.g., C9_9H11_{11}NO2_2 requires m/z 165.0790) .

Q. What are the best practices for reporting experimental data on this compound in manuscripts?

  • Methodological Answer :
  • Structured Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details (in main text) from supplementary data (e.g., NMR spectra, chromatograms) .
  • Statistical Clarity : Report mean ± SD for triplicate measurements and use ANOVA for multi-group comparisons .

Advanced Research Questions

Q. How can contradictions in reported metabolic pathways of this compound be resolved?

  • Methodological Answer :
  • Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., pH, temperature, enzyme concentrations). Use isotopically labeled compounds (e.g., 13C^{13}C-isopropyl groups) to trace metabolic intermediates .
  • Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to evaluate study quality, focusing on sample sizes, controls, and statistical power .

Q. What computational strategies are effective for modeling this compound’s interactions with enzymatic targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., nicotinate phosphoribosyltransferase). Validate with molecular dynamics (MD) simulations over 100 ns to assess stability .
  • QSAR Modeling : Corrogate structural analogs’ physicochemical properties (e.g., logP, polar surface area) with bioactivity data to predict efficacy .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

  • Methodological Answer :
  • PICO(T) Framework : Define population (e.g., rodent models), intervention (oral vs. intravenous dosing), controls (vehicle-only), outcomes (Cmax_{max}, AUC), and timepoints (0–24 hrs) .
  • Ethical Compliance : Follow NIH preclinical guidelines for animal welfare, including sample size justification and randomization .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} and Hill coefficients. Use Akaike Information Criterion (AIC) for model selection .
  • Survival Analysis : Apply Kaplan-Meier curves and Cox proportional hazards models for longitudinal toxicity data .

Q. How can researchers integrate conflicting data on this compound’s solubility and stability?

  • Methodological Answer :
  • Controlled Replication : Test solubility in buffered solutions (pH 1–12) under inert atmospheres to exclude oxidation artifacts .
  • Multivariate Analysis : Use principal component analysis (PCA) to identify experimental variables (e.g., temperature, ionic strength) driving discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.